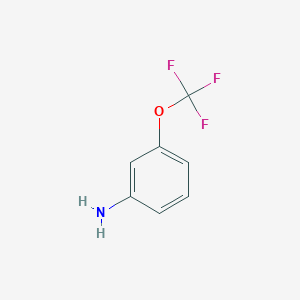

3-(Trifluoromethoxy)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADHVOSOZBAAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165341 | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-73-5 | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001535735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(TRIFLUOROMETHOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ5VZ8MT94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Classification and Nomenclature

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic name for this compound as 3-(trifluoromethoxy)aniline . nih.gov This name is derived from its structure, which consists of an aniline (B41778) molecule substituted at the third carbon atom of the benzene (B151609) ring with a trifluoromethoxy group. The naming convention precisely indicates the nature and position of the functional groups on the aromatic ring.

Common Synonyms and Historical Designations

Beyond its formal IUPAC name, this compound is known by several other names. These synonyms are frequently encountered in commercial and laboratory settings. A comprehensive list of these designations is provided in the table below.

| Synonym | Reference(s) |

| m-(trifluoromethoxy)aniline | nih.gov |

| 3-(trifluoromethoxy)benzenamine | nih.govfishersci.cafishersci.ca |

| m-Aminophenyl trifluoromethyl ether | nih.govfishersci.cafishersci.cachemspider.com |

| α,α,α-Trifluoro-m-anisidine | fishersci.cafishersci.catcichemicals.com |

| Benzenamine, 3-(trifluoromethoxy)- | nih.govfishersci.cafishersci.ca |

| 3-trifluoromethoxy-phenylamine | nih.govfishersci.cafishersci.ca |

Classification within Aromatic Amine Derivatives

This compound is classified as an aromatic amine. This classification is based on its core structure, which features an amino group (-NH₂) directly attached to a benzene ring. The presence of the trifluoromethoxy group (-OCF₃) on the aromatic ring further categorizes it as a substituted aniline. Aromatic amines are a broad class of organic compounds that serve as important intermediates in the synthesis of a wide range of chemicals. The specific properties and reactivity of this compound are influenced by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy group.

Context within Fluorinated Organic Compounds

This compound is also a significant member of the class of fluorinated organic compounds. The trifluoromethoxy group (-OCF₃) is a key fluorinated substituent that imparts unique properties to the molecule. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical characteristics, including lipophilicity, metabolic stability, and acidity. In the case of this compound, the trifluoromethoxy group significantly influences its electronic properties, making it a valuable building block in the synthesis of more complex fluorinated molecules. nordmann.globalalfa-chemistry.com The study of such compounds is a central focus of organofluorine chemistry.

Synthetic Methodologies and Reaction Pathways

General Strategies for Trifluoromethoxylation of Aromatic Rings

The incorporation of the trifluoromethoxy (OCF₃) group is a significant challenge in synthetic chemistry due to the instability and poor nucleophilicity of the corresponding trifluoromethoxide anion. nih.govresearchgate.net Nevertheless, several key strategies have been developed, broadly categorized into nucleophilic, electrophilic, and halogen-exchange pathways.

Direct nucleophilic aromatic substitution (SₙAr) to form a Cₐᵣ-OCF₃ bond is difficult. The trifluoromethoxide anion is a poor nucleophile, making traditional SₙAr reactions with aryl halides challenging. nih.govbeilstein-journals.org However, specialized methods have been devised to overcome these limitations.

One approach involves the reaction of trifluoromethoxide with highly reactive intermediates like benzynes. In 2008, it was reported that phenyl and naphthyl trifluoromethyl ethers could be synthesized by adding trifluoromethoxide to benzyne (B1209423) and α-naphthyne generated in situ. nih.gov

Another significant advancement is the transition-metal-mediated cross-coupling of aryl nucleophiles. Ritter and coworkers developed a silver-mediated reaction of functionalized aryl stannanes and aryl boronic acids with an in situ generated source of trifluoromethoxide, tris(dimethylamino)sulfonium trifluoromethoxide, to form aryl trifluoromethyl ethers. nih.govharvard.edu This represented the first transition-metal-mediated Cₐᵣ–OCF₃ bond formation. harvard.edu

A more recent strategy involves the deaminative functionalization of anilines. This mechanochemical one-pot procedure uses a pyrylium (B1242799) tetrafluoroborate (B81430) reagent to activate the amino group of an aniline (B41778), forming a pyridinium (B92312) salt intermediate. acs.org This intermediate then undergoes a nucleophilic aromatic substitution (SₙAr) reaction with a trifluoromethoxide source, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide, to yield the corresponding aryl trifluoromethyl ether. acs.org

Table 1: Examples of Nucleophilic Trifluoromethoxylation Reactions

| Aryl Precursor | OCF₃ Source/Reagent | Catalyst/Mediator | Product Type | Reference |

| Aryl Stannane | Tris(dimethylamino)sulfonium trifluoromethoxide | Silver(I) hexafluorophosphate | Aryl trifluoromethyl ether | harvard.edu |

| Aryl Boronic Acid | Tris(dimethylamino)sulfonium trifluoromethoxide | Silver(I) hexafluorophosphate | Aryl trifluoromethyl ether | harvard.edu |

| Aniline | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide | Pyrylium tetrafluoroborate | Aryl trifluoromethyl ether | acs.org |

Electrophilic trifluoromethoxylation typically involves the reaction of an electron-rich aromatic precursor, such as a phenol (B47542), with a reagent that acts as an electrophilic "CF₃⁺" or "OCF₃⁺" source.

A primary method is the O-trifluoromethylation of phenols using hypervalent iodine reagents, often referred to as Togni reagents. mdpi.com Another approach, developed by Umemoto, uses O-(trifluoromethyl)dibenzofuranium salts, which are generated in situ and react with phenols in the presence of a base to yield aryl trifluoromethyl ethers. nih.gov

Direct C-H trifluoromethoxylation of arenes is also an area of active research. These methods often proceed through radical mechanisms, where a trifluoromethoxy radical (•OCF₃) is generated and adds to the aromatic ring. The resulting radical intermediate is then oxidized to form the final product. nih.gov

A two-step sequence involving an intramolecular rearrangement has also been developed. In this method, N-aryl-N-hydroxylamines are first O-trifluoromethylated using a Togni reagent. The resulting N-aryl-N-(trifluoromethoxy)amine intermediate then undergoes a thermally induced intramolecular migration of the OCF₃ group to the ortho position of the aromatic ring, yielding ortho-trifluoromethoxylated aniline derivatives. nih.govmdpi.comnih.gov This protocol is scalable, operationally simple, and provides access to a range of synthetically useful aniline derivatives under mild conditions. nih.gov

The most historically significant method that falls under this category is the Yagupolskii synthesis, first reported in 1955. nih.govmdpi.comnih.gov This pathway does not involve a direct halogen exchange on an aryl halide to introduce the OCF₃ group. Instead, it is a multi-step sequence starting from an anisole (B1667542) or phenol precursor.

The key step is a chlorine-fluorine exchange on an aryl trichloromethyl ether (Ar-OCCl₃) intermediate. The synthesis begins with the chlorination of the methyl group of an electron-deficient anisole using reagents like chlorine gas and phosphorus pentachloride at high temperatures (around 200 °C) to produce the Ar-OCCl₃ intermediate. nih.govnih.gov Alternatively, phenols can be converted to aryl chlorothionoformates, which are then chlorinated to give the trichloromethyl ethers. nih.gov

The subsequent and crucial halogen exchange is accomplished by treating the aryl trichloromethyl ether with a fluorinating agent. Reagents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (B91410) (HF), are used to replace the chlorine atoms with fluorine, yielding the final aryl trifluoromethyl ether (Ar-OCF₃). nih.govmdpi.comnih.gov While effective, this method often requires harsh conditions and uses toxic reagents, which can limit its functional group tolerance. nih.govnih.gov

Table 2: Key Halogen Exchange Fluorination Methods for OCF₃ Synthesis

| Precursor | Intermediate | Fluorinating Agent | Conditions | Reference |

| Substituted Anisole | Aryl trichloromethyl ether | SbF₃/SbCl₅ or HF | High Temperature (~150-200 °C) | mdpi.comnih.gov |

| Phenol | Aryl chlorothionoformate -> Aryl trichloromethyl ether | SbF₃/SbCl₅ | High Temperature | nih.gov |

| Phenol | In situ generated trichloromethyl derivative | HF / BF₃ (cat.) | High Temperature (150 °C) | mdpi.com |

Formation of the Amino Group

Once the trifluoromethoxy group is installed on the aromatic ring, the second key transformation is the introduction of the amino group to form the target aniline.

The most common and industrially scalable method for synthesizing anilines is the reduction of the corresponding nitroarene. For 3-(trifluoromethoxy)aniline, this involves the synthesis of 1-nitro-3-(trifluoromethoxy)benzene (B1303333) followed by its reduction.

This transformation is well-established and can be achieved using a variety of reducing agents and conditions. Classic methods include:

Catalytic Hydrogenation : This involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide.

Metal-Acid Systems : A widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). The Fe/HCl system is particularly common due to its effectiveness and relatively mild conditions.

These reduction methods are generally high-yielding and tolerate a wide range of functional groups, making them highly versatile for the synthesis of substituted anilines.

Besides the reduction of nitro groups, other modern synthetic methods can be employed to introduce an amino group onto an aromatic ring that already bears a trifluoromethoxy substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com To synthesize this compound, a precursor such as 1-bromo-3-(trifluoromethoxy)benzene (B1268021) could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines that allow for the coupling of a wide range of substrates under milder conditions. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution (SₙAr): While direct amination of an unactivated aryl halide is difficult, SₙAr can be effective if the aromatic ring is sufficiently electron-deficient. wikipedia.org For substrates that are activated towards nucleophilic attack, reagents like sodium amide or other nitrogen nucleophiles can displace a halide. Recently, an azanide (B107984) (⁻NH₂) surrogate has been developed that facilitates the conversion of electron-deficient aryl halides into primary anilines under transition-metal-free conditions. researchgate.net This method involves N-arylation with a designed amidine reagent, followed by cleavage to release the primary aniline. researchgate.net

Table 3: Comparison of Amination Strategies

| Method | Precursor | Reagents | Key Features | Reference |

| Nitro Reduction | 1-Nitro-3-(trifluoromethoxy)benzene | H₂/Pd/C or Fe/HCl | High-yielding, scalable, common industrial method | N/A |

| Buchwald-Hartwig Amination | 1-Halo-3-(trifluoromethoxy)benzene | Amine source, Pd catalyst, phosphine ligand, base | Versatile, good functional group tolerance, mild conditions | wikipedia.org |

| Nucleophilic Aromatic Substitution | Activated 1-Halo-3-(trifluoromethoxy)benzene | Amidine surrogate, base | Transition-metal-free, suitable for electron-deficient rings | researchgate.net |

Catalytic Synthesis Approaches

Catalytic methods offer efficient and selective routes to this compound, often with high yields and functional group tolerance. Transition metal catalysis, particularly with palladium, plays a pivotal role in these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means to form carbon-nitrogen bonds. The Buchwald-Hartwig amination, for instance, is a versatile method for the synthesis of anilines from aryl halides. In the context of this compound, this can be envisioned through the coupling of 3-bromo- (B131339) or 3-chloro(trifluoromethoxy)benzene with an ammonia equivalent. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the catalytic cycle. While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the broad applicability of this reaction to a wide range of aryl halides and amines suggests its feasibility.

Another palladium-catalyzed approach involves the coupling of fluoroalkylamines with aryl bromides and chlorides. This method is particularly valuable for synthesizing anilines with electron-withdrawing substituents on the nitrogen. While not a direct synthesis of this compound itself, it highlights the utility of palladium catalysis in forming C-N bonds in fluorinated molecules. These reactions often require weaker bases to avoid decomposition of the fluoroalkylaniline products.

The introduction of the trifluoromethoxy group onto an aromatic ring can be achieved through transition-metal-mediated processes. While palladium-catalyzed trifluoromethoxylation is a developing area, silver-mediated reactions have shown promise. One reported strategy involves a silver-mediated cross-coupling of trifluoromethoxide with aryl stannanes or arylboronic acids to form aryl trifluoromethyl ethers. However, a limitation of this method is its incompatibility with basic functional groups like amines. Therefore, this approach would necessitate a synthetic route where the trifluoromethoxy group is introduced prior to the formation or deprotection of the aniline functionality.

The direct trifluoromethoxylation of a pre-existing aniline derivative is challenging due to the reactivity of the amino group. Research in this area is ongoing, with the aim of developing catalysts that can selectively mediate the C-O bond formation in the presence of the amine.

Specific Synthetic Protocols and Reagents

Beyond catalytic cycles, specific reagents and multi-step protocols have been developed to afford trifluoromethoxylated anilines, often with high regioselectivity.

Hypervalent iodine compounds, particularly Togni reagents, are effective for the introduction of trifluoromethyl and related fluoroalkyl groups. A well-documented protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives utilizes Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). This two-step sequence involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular OCF3 migration. nih.govnrochemistry.com

In a typical procedure, an N-hydroxyacetamido precursor is treated with Togni reagent II in the presence of a catalytic amount of a base such as cesium carbonate. nih.govwikipedia.org This step yields an N-(trifluoromethoxy)acetamido intermediate. Subsequent heating of this intermediate in a solvent like nitromethane (B149229) induces the migration of the OCF3 group to the ortho position of the aromatic ring, furnishing the desired trifluoromethoxylated aniline derivative after deprotection. nih.govwikipedia.org This method is noted for its operational simplicity and tolerance of various functional groups. sigmaaldrich.com

| Step | Reagents and Conditions | Product | Yield |

| O-Trifluoromethylation | N-aryl-N-hydroxyacetamide, Togni reagent II, Cs2CO3, Chloroform, RT | N-aryl-N-(trifluoromethoxy)acetamide | High |

| OCF3 Migration | N-aryl-N-(trifluoromethoxy)acetamide, Nitromethane, 120°C | ortho-Trifluoromethoxylated acetanilide | Good to Excellent |

This table outlines a general procedure for ortho-trifluoromethoxylation using Togni reagents; adaptation for the meta-isomer would require a different precursor or a variation of the migration conditions.

The direct use of trifluoromethanol (B75723) (CF3OH) as a trifluoromethoxylating agent is an attractive, though challenging, approach due to the instability of the trifluoromethoxide anion. In the presence of a base, trifluoromethanol can generate the trifluoromethoxide anion, which can then act as a nucleophile. However, this anion is prone to decomposition. Synthetic strategies employing this system often rely on in situ generation and immediate reaction with a suitable electrophilic substrate. For the synthesis of this compound, this could theoretically involve the nucleophilic aromatic substitution of a precursor such as 1-bromo-3-nitrobenzene, followed by reduction of the nitro group. The success of such a reaction would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, to manage the stability of the trifluoromethoxide anion. Currently, specific, well-established protocols for the synthesis of this compound using this method are not widely reported in the literature, indicating that other methods are generally preferred for their reliability and efficiency.

A common and practical approach to synthesizing this compound involves the strategic manipulation of functional groups on a pre-existing trifluoromethoxylated benzene (B151609) ring. A frequent starting material is a nitro-substituted trifluoromethoxybenzene, as the nitro group can be readily and cleanly reduced to an amine. For instance, the reduction of 1-nitro-3-(trifluoromethoxy)benzene to this compound is a standard functional group interconversion. This reduction can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Another powerful set of reactions for converting a carboxylic acid to a primary amine with one less carbon atom are the Curtius and Hofmann rearrangements. wikipedia.orgorganic-chemistry.orgwikipedia.org These could be applied to a precursor such as 3-(trifluoromethoxy)benzoic acid.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.orgorganic-chemistry.org The acyl azide can be prepared from the corresponding carboxylic acid.

Hofmann Rearrangement : In this reaction, a primary amide is treated with bromine and a strong base to form an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.org

These rearrangement reactions are known for their efficiency and the retention of stereochemistry at the migrating carbon center.

| Precursor | Reaction | Key Reagents | Product |

| 1-Nitro-3-(trifluoromethoxy)benzene | Nitro Group Reduction | H2, Pd/C or SnCl2, HCl | This compound |

| 3-(Trifluoromethoxy)benzoic acid | Curtius Rearrangement | Acyl azide formation, heat, H2O | This compound |

| 3-(Trifluoromethoxy)benzamide | Hofmann Rearrangement | Br2, NaOH, H2O | This compound |

This table illustrates common precursor derivatization and functional group interconversion pathways to this compound.

Considerations for Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reaction conditions, equipment, and safety protocols to ensure efficiency, cost-effectiveness, and operator safety.

While specific industrial production methods for this compound are not extensively detailed in publicly available literature, the manufacturing processes for analogous compounds, such as other trifluoromethylanilines and aniline derivatives, provide insights into potential scalable routes. The industrial synthesis of aniline is typically achieved through two main routes: the catalytic hydrogenation of nitrobenzene (B124822) and the amination of phenol with ammonia. These processes are often carried out in continuous flow reactors to manage the exothermic nature of the reactions and improve efficiency and safety utwente.nl.

For the synthesis of fluorinated aromatics, continuous flow technology has become an established method for handling hazardous reagents in a controlled manner figshare.com. Microstructured reactors, for example, offer enhanced heat and mass transfer, which is crucial for controlling highly exothermic fluorination reactions figshare.com. These reactors can be designed to handle gas-liquid reactions, which would be relevant for direct fluorination processes. The use of such advanced reactor technologies can help mitigate risks and improve the selectivity of the fluorination step, which is often a challenge in the synthesis of trifluoromethoxy-containing compounds.

A plausible industrial-scale synthesis of this compound could involve a multi-step process, potentially starting from a readily available precursor like 3-nitrophenol. The introduction of the trifluoromethoxy group could be achieved through various methods, followed by the reduction of the nitro group to an amine. The choice of reagents and reaction conditions would be heavily influenced by cost, safety, and environmental impact.

Table 1: Potential Industrial Synthesis Parameters for Trifluoromethylanilines

| Parameter | Value/Condition | Reference |

| Reaction Type | Nitration, Fluorination, Reduction | google.com |

| Temperature Range (Nitration) | 10 to 40 °C | google.com |

| Temperature Range (Fluorination) | 0 to 180 °C | |

| Pressure Range (Fluorination) | 1 to 5 bar | |

| Reactor Type | Continuous Flow Reactor | figshare.com |

This table presents generalized parameters based on the synthesis of related compounds and may not be specific to this compound.

The introduction of fluorine or fluorine-containing groups into organic molecules presents significant challenges, primarily due to the hazardous nature of the reagents involved. Fluorinating agents are often highly reactive, toxic, and corrosive, necessitating specialized handling procedures and equipment.

Commonly Encountered Challenges:

High Reactivity: Reagents like elemental fluorine (F₂) are extremely reactive and can react violently with a wide range of materials acsgcipr.org. Electrophilic fluorinating reagents, such as those in the "F+" class, are also highly reactive and can pose explosion hazards acsgcipr.org.

Toxicity and Corrosivity: Many fluorinating agents, and their byproducts like hydrogen fluoride (HF), are acutely toxic upon inhalation and can cause severe burns to the skin and eyes acsgcipr.org. HF is also highly corrosive to glass and other common laboratory materials acsgcipr.org.

Specialized Equipment: The handling of hazardous fluorinating reagents requires the use of specialized equipment, such as continuous flow reactors and materials of construction that are resistant to corrosion figshare.comacsgcipr.org. This can add significant cost and complexity to the manufacturing process.

Safety Protocols: Strict safety protocols are essential to mitigate the risks associated with fluorination chemistry. This includes the use of personal protective equipment (PPE), well-ventilated work areas, and emergency preparedness plans hrxmaterials.comrutgers.eduacs.org.

Table 2: Examples of Hazardous Fluorinating Reagents and Associated Risks

| Reagent Class | Examples | Key Hazards |

| Electrophilic Fluorinating Agents | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Highly reactive, potential for violent reactions, toxic byproducts. |

| Electrophilic Trifluoromethylating Agents | Togni's reagents, Umemoto's reagents | Energetic materials that can decompose exothermally, require careful handling. brynmawr.eduacs.orgnih.gov |

| Nucleophilic Fluorinating Agents | Sulfur tetrafluoride (SF₄), Diethylaminosulfur trifluoride (DAST) | Highly toxic, corrosive, require specialized equipment for handling. |

The development of safer and more user-friendly fluorinating and trifluoromethoxylating reagents is an ongoing area of research to address these challenges mdpi.com.

Synthesis of Isotopically Labeled this compound

Isotopically labeled compounds are invaluable tools in mechanistic studies, metabolic research, and medical imaging. The synthesis of labeled this compound presents unique challenges depending on the desired isotope and its position within the molecule.

The introduction of the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F, half-life ≈ 110 minutes) into molecules is of great interest for Positron Emission Tomography (PET) imaging. While specific methods for the synthesis of [¹⁸F]this compound are not readily found in the literature, general strategies for the radiofluorination of aromatic systems can be considered.

Metal-mediated radiofluorination has emerged as a reliable method for the formation of C–¹⁸F bonds rsc.org. One potential approach could involve a nucleophilic aromatic substitution reaction on a suitable precursor, such as a diaryliodonium salt or a compound with a good leaving group (e.g., nitro or trimethylammonium group) at the 3-position of a trifluoromethoxybenzene ring.

Another strategy could involve the use of [¹⁸F]trifluoromethylating agents. For instance, the synthesis of the fluorine-18 labeled Ruppert-Prakash reagent, [¹⁸F]Me₃SiCF₃, has been reported for the preparation of ¹⁸F-trifluoromethylated compounds rsc.orgamsterdamumc.nl. This reagent could potentially be used to introduce a [¹⁸F]CF₃ group, which, while not the trifluoromethoxy group, is a related fluorinated functional group. The synthesis of amino acid analogs containing [¹⁸F]trifluoromethyl groups has also been explored using reagents like [¹⁸F]CuCF₃ nih.gov.

The development of a robust radiofluorination method for this compound would likely require significant optimization of reaction conditions, including the choice of precursor, catalyst, solvent, and temperature, to achieve high radiochemical yields and purity within the short half-life of ¹⁸F.

The incorporation of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into this compound can provide valuable insights into reaction mechanisms and metabolic pathways.

Deuterium Labeling:

The preparation of deuterium-labeled organic molecules can be achieved through various methods, including hydrogen-isotope exchange reactions acs.orgnih.gov. For an aromatic compound like this compound, deuterium could be introduced into the aromatic ring. This can often be accomplished using a catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source like D₂O nih.gov. The specific positions on the aromatic ring that are deuterated would depend on the reaction conditions and the directing effects of the amino and trifluoromethoxy groups. General procedures for the deuteration of anilines have been described and could be adapted for this purpose nih.gov. The synthesis of deuterium-labeled steroids has also been reviewed, highlighting various deuteration techniques nih.gov.

Carbon-13 Labeling:

The synthesis of ¹³C-labeled this compound would likely involve a more complex, multi-step synthetic route starting from a ¹³C-labeled precursor. For example, if labeling of the trifluoromethoxy carbon is desired, a synthesis might start with a ¹³C-labeled source that can be converted into the trifluoromethoxy group. Alternatively, if a carbon atom in the aniline ring is to be labeled, the synthesis would need to be designed around a commercially available ¹³C-labeled benzene derivative. The synthesis of ¹³C-methyl-labeled amino acids has been reported using palladium-catalyzed C(sp³)–H functionalization with ¹³C-labeled iodomethane, demonstrating a strategy for introducing ¹³C into specific positions nih.govrsc.org. A similar strategic approach, starting from a suitable ¹³C-labeled building block, would be necessary for the synthesis of ¹³C-3-(trifluoromethoxy)aniline. The synthesis of a fully ¹³C/¹⁵N-labeled tripeptide has been demonstrated via solid-phase synthesis using labeled amino acid monomers, showcasing another approach for complex labeled molecules beilstein-journals.org.

Chemical Reactivity and Mechanistic Investigations

Electronic Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a unique substituent that profoundly impacts the electronic environment of the aromatic ring to which it is attached.

This electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). beilstein-journals.orgnih.gov The trifluoromethoxy group is considered more electron-withdrawing than its methoxy (B1213986) (-OCH₃) analogue. nih.gov The Hammett constant, a quantitative measure of a substituent's electronic effect, reflects this property.

Hammett Substituent Constants (σ)

| Substituent | σm | σp |

|---|---|---|

| -OCH3 | +0.12 | -0.27 |

| -OCF3 | +0.40 | +0.35 |

Data sourced from various compilations of Hammett constants. Positive values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.

The deactivating nature of the trifluoromethoxy group directly translates to reduced reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. For instance, trifluoromethoxybenzene undergoes nitration at a considerably slower rate—up to five times more slowly—than benzene itself. beilstein-journals.orgnih.gov This decreased reactivity is a direct consequence of the lowered electron density of the aromatic π-system, which makes it a less effective nucleophile to attack incoming electrophiles. vanderbilt.edu

The strong electron-withdrawing effect of the trifluoromethoxy group, even when positioned meta to the amino group, has a significant impact on the properties of the amine functionality. It lowers the electron density on the nitrogen atom's lone pair. nih.gov This reduction in electron availability makes the amine less basic, as the lone pair is less able to accept a proton. libretexts.org

The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A lower pKa value for the conjugate acid corresponds to a weaker base. Aniline (B41778) has a conjugate acid pKa of 4.6, while the presence of the meta-trifluoromethoxy group lowers this value, indicating reduced basicity. libretexts.org The IUPAC-digitized pKa dataset lists a value for 3-(trifluoromethoxy)aniline. nih.gov This reduced basicity also implies that the amine in this compound is a weaker nucleophile compared to aniline, as the factors that decrease basicity often decrease nucleophilicity, with the exception of steric effects. masterorganicchemistry.com

Comparison of Basicity

| Compound | pKa of Conjugate Acid (pKaH) |

|---|---|

| Aniline | ~4.6 |

| This compound | 3.51 nih.gov |

Electrophilic Aromatic Substitution Reactions

In this compound, the regiochemical outcome of electrophilic aromatic substitution is determined by the competing directing effects of the activating amino group and the deactivating trifluoromethoxy group.

The amino group (-NH₂) is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. youtube.com This donation stabilizes the carbocation intermediate (the arenium ion) formed during attack at the ortho and para positions. nih.gov

When both groups are present on the ring, the powerful activating and directing effect of the amino group generally dominates the weaker directing effect of the deactivating trifluoromethoxy group. Therefore, incoming electrophiles are primarily directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The final product distribution will depend on the balance of electronic and steric factors.

Direct nitration of anilines with a mixture of nitric and sulfuric acid is often complicated. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). youtube.comstackexchange.com This protonated group is strongly deactivating and a meta-director. To avoid this, the amino group is typically protected, for example, by acetylation to form an acetamido group (-NHCOCH₃), before carrying out the nitration. youtube.com

Studies on the nitration of N-acetyl-3-(trifluoromethoxy)aniline show that substitution occurs primarily at the positions directed by the activating N-acetyl group. The major product is formed by nitration at the 6-position (ortho to the N-acetyl group), with a minor amount of the 4-position isomer (para to the N-acetyl group) also being formed. beilstein-journals.orgnih.gov

Position 6: Ortho to the strongly activating -NHAc group and meta to the deactivating -OCF₃ group.

Position 4: Para to the strongly activating -NHAc group and ortho to the deactivating -OCF₃ group.

Position 2: Ortho to both the -NHAc and -OCF₃ groups, which is likely sterically hindered.

The preference for the 6-position highlights the dominant directing influence of the acetylated amino group. beilstein-journals.orgnih.gov

Product Distribution in the Nitration of N-Acetyl-3-(trifluoromethoxy)aniline

| Product | Position of Nitration | Relative Yield |

|---|---|---|

| N-Acetyl-6-nitro-3-(trifluoromethoxy)aniline | 6- (ortho to -NHAc) | Major Product beilstein-journals.orgnih.gov |

| N-Acetyl-4-nitro-3-(trifluoromethoxy)aniline | 4- (para to -NHAc) | ~10% beilstein-journals.orgnih.gov |

Halogenation Studies

The aromatic ring of this compound is deactivated towards electrophilic substitution due to the strong electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group. However, the amino group (-NH₂) is a powerful activating group and directs electrophiles to the ortho and para positions. The interplay of these electronic effects governs the outcome of halogenation reactions.

Direct halogenation of this compound can be expected to yield a mixture of ortho- and para-substituted products. The primary products would be 2-halo-5-(trifluoromethoxy)aniline and 4-halo-3-(trifluoromethoxy)aniline. The exact ratio of these isomers depends on the specific halogenating agent and reaction conditions employed. For instance, bromination using N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is a common method for the selective monobromination of anilines. chemicalbook.com Similarly, chlorination and iodination can be achieved using reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. researchgate.net

The synthesis of halogenated derivatives is often a crucial step for introducing further functionality into the molecule, for example, through cross-coupling reactions. Commercially available halogenated derivatives such as 3-Bromo-5-(trifluoromethoxy)aniline and 3-Chloro-5-(trifluoromethoxy)aniline underscore the feasibility of these halogenation processes. sigmaaldrich.cnachmem.com

Table 1: Potential Halogenation Reactions of this compound

| Halogenating Agent | Expected Major Products | Typical Solvent | Reference Reaction Principle |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | 2-Bromo-5-(trifluoromethoxy)aniline, 4-Bromo-3-(trifluoromethoxy)aniline | DMF, CCl₄ | chemicalbook.com |

| N-Chlorosuccinimide (NCS) | 2-Chloro-5-(trifluoromethoxy)aniline, 4-Chloro-3-(trifluoromethoxy)aniline | CH₂Cl₂, CH₃CN | Standard electrophilic chlorination |

| I₂ / Oxidizing Agent (e.g., HIO₃) | 2-Iodo-5-(trifluoromethoxy)aniline, 4-Iodo-3-(trifluoromethoxy)aniline | Acetic Acid, Ethanol | researchgate.net |

Nucleophilic Substitution Reactions

Displacement of Aromatic Halides

This compound, as a primary aromatic amine, can act as a nucleophile in transition metal-catalyzed cross-coupling reactions to form C-N bonds with aryl halides. This transformation is a cornerstone of modern synthetic chemistry, enabling the construction of complex diarylamines. The two most prominent methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for C-N bond formation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amide complex. Reductive elimination from this complex yields the desired diarylamine and regenerates the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical for the success of the reaction. libretexts.orgacs.org

The Ullmann condensation is a copper-catalyzed reaction that typically requires harsher conditions (higher temperatures) than the Buchwald-Hartwig reaction. wikipedia.orgbyjus.comorganic-chemistry.org The traditional Ullmann reaction uses stoichiometric amounts of copper powder, but modern protocols often employ catalytic amounts of soluble copper salts with various ligands. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. byjus.com

Table 2: Representative C-N Cross-Coupling Reactions Involving an Aniline Nucleophile

| Reaction Name | Catalyst System | Typical Base | Typical Solvent | General Reaction |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) source (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, XPhos) | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | Ar-X + 3-(CF₃O)C₆H₄NH₂ → Ar-NH-C₆H₄(3-OCF₃) |

| Ullmann Condensation | CuI, Cu₂O, or Cu powder + Ligand (e.g., 1,10-phenanthroline) | K₂CO₃, K₃PO₄ | DMF, NMP, Pyridine (B92270) | Ar-X + 3-(CF₃O)C₆H₄NH₂ → Ar-NH-C₆H₄(3-OCF₃) |

Reactions of the Amino Group

Condensation Reactions to Form Schiff Bases

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. jetir.orgresearchgate.net This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (-C=N-). edu.krd The reaction is often catalyzed by a small amount of acid.

The formation of Schiff bases is a versatile method for creating new C-N bonds and is a common strategy in the synthesis of various biologically active compounds and ligands for coordination chemistry. jetir.org Greener synthetic methodologies, such as performing the reaction in water or under microwave irradiation, have been developed to improve the efficiency and environmental friendliness of Schiff base formation. semanticscholar.org For example, the condensation of a substituted aniline with a benzaldehyde (B42025) can be achieved by simply stirring the reactants in water or by grinding them together, often leading to high yields of the desired product. edu.krdsemanticscholar.org

Table 3: Synthesis of a Representative Schiff Base from this compound

| Reactants | Product | Conditions | Reaction Type |

|---|---|---|---|

| This compound + Benzaldehyde | N-benzylidene-3-(trifluoromethoxy)aniline | Ethanol, reflux, catalytic acid | Condensation/Dehydration |

| This compound + 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 4-(((3-(trifluoromethoxy)phenyl)imino)methyl)-2-methoxy-6-nitrophenol | Absolute alcohol, stirring | Condensation/Dehydration |

Alkylation and Acylation Processes

The nitrogen atom of the amino group in this compound is nucleophilic and can be readily alkylated or acylated.

N-Alkylation involves the reaction of the aniline with an alkyl halide (e.g., propyl bromide) to form secondary or tertiary amines. These reactions are typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide byproduct. The use of a polar aprotic solvent like DMF is common, and a catalytic amount of potassium iodide can enhance the reaction rate.

N-Acylation is the reaction of the aniline with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride, to form an amide. This reaction is often performed in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acid generated. Acylation is a robust and high-yielding reaction. For instance, the acylation of aniline derivatives is a key step in the synthesis of more complex molecules, where the acetyl group can serve as a protecting group for the amine or as part of the final target structure. nih.govjove.com

Table 4: Examples of N-Alkylation and N-Acylation of this compound

| Reaction Type | Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Propyl bromide | N-propyl-3-(trifluoromethoxy)aniline | K₂CO₃, DMF, 60-80°C | |

| N-Acylation | Acetyl chloride | N-(3-(trifluoromethoxy)phenyl)acetamide | Pyridine or Et₃N, CH₂Cl₂, 0°C to RT | nih.govjove.com |

Oxidation Pathways

The oxidation of anilines can lead to a variety of products, depending on the oxidant and the reaction conditions. For unsubstituted aniline, oxidation can result in the formation of colored polymeric materials (polyaniline), quinones, azoxybenzenes, nitrobenzenes, and, under very harsh conditions, ring-opening products.

The presence of the strongly electron-withdrawing trifluoromethoxy group in this compound makes the aromatic ring and the amino group less susceptible to oxidation compared to aniline itself. The higher oxidation potential means that stronger oxidizing agents or more forcing conditions would be required to effect a reaction.

Potential oxidation pathways could include:

Formation of Azoxy and Azo Compounds: Mild oxidation might lead to the coupling of two molecules to form the corresponding azoxybenzene (B3421426) derivative, which could be further reduced to the azo compound.

Formation of Nitro Compounds: Stronger oxidation could potentially convert the amino group to a nitro group, yielding 1-nitro-3-(trifluoromethoxy)benzene (B1303333).

Oxidative Polymerization: While the deactivating -OCF₃ group would make polymerization more difficult than for aniline, it might still be possible under specific electrochemical or chemical oxidative conditions to form a substituted polyaniline. The resulting polymer would be expected to have different electronic and physical properties compared to unsubstituted polyaniline.

Detailed studies on the specific oxidation pathways of this compound are not widely reported, and the product distribution would be highly dependent on the chosen oxidative system.

Formation of Heterocyclic Compounds

The aniline moiety of this compound serves as a versatile building block for the synthesis of a variety of heterocyclic systems through cyclization reactions. These reactions typically involve the formation of new carbon-nitrogen and, in some cases, carbon-oxygen bonds, leading to fused ring systems with diverse applications.

Cyclization Reactions

The primary amino group and the aromatic ring of this compound are key reactive sites for the construction of heterocyclic rings. Notable examples include the synthesis of quinolines, benzimidazoles, and benzoxazoles.

Quinolines: The synthesis of quinolines from anilines can be achieved through several named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.neteurekaselect.com In the context of this compound, these reactions would lead to the formation of 6-(trifluoromethoxy)quinoline (B1590858) derivatives. The Doebner-von Miller reaction, for instance, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.org The electron-withdrawing nature of the trifluoromethoxy group can influence the nucleophilicity of the aniline, potentially requiring tailored reaction conditions to achieve optimal yields.

Benzimidazoles: The condensation of this compound with a suitable ortho-diaminobenzene derivative would be a direct route to benzimidazoles. More commonly, this compound would first be converted to an ortho-phenylenediamine derivative which then undergoes cyclization with various carbonyl compounds. The general synthesis often involves the reaction of an o-phenylenediamine (B120857) with aldehydes or carboxylic acids under acidic conditions. jyoungpharm.orgorientjchem.org The presence of the trifluoromethoxy group on the resulting benzimidazole (B57391) ring can significantly impact its biological and material properties.

Benzoxazoles: The synthesis of benzoxazoles would involve the reaction of this compound with a derivative containing a hydroxyl group ortho to an amino group, followed by cyclization. Alternatively, a more direct approach would involve the reaction of an ortho-aminophenol with a derivative of this compound.

While the general synthetic routes are well-established, specific data on the yields and conditions for these cyclization reactions starting from this compound are not extensively detailed in the readily available literature. The following table summarizes the expected products from these cyclization reactions.

| Starting Material | Reagent/Reaction Type | Heterocyclic Product |

| This compound | α,β-Unsaturated Carbonyl (Doebner-von Miller) | 6-(Trifluoromethoxy)quinoline derivative |

| 4-(Trifluoromethoxy)-1,2-phenylenediamine | Aldehyde/Carboxylic Acid | 5-(Trifluoromethoxy)benzimidazole derivative |

| 2-Amino-4-(trifluoromethoxy)phenol | Carbonyl Compound | 5-(Trifluoromethoxy)benzoxazole derivative |

Mechanistic Elucidation of Key Transformations

Understanding the underlying mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and predicting the outcomes for substituted anilines like this compound. This involves studying the reaction kinetics, analyzing transition states, and clarifying the role of catalysts.

Reaction Kinetics and Transition State Analysis

Detailed kinetic studies and transition state analyses for reactions specifically involving this compound are not widely published. However, general principles from studies on substituted anilines can be extrapolated.

Reaction Kinetics: The rate of cyclization reactions involving anilines is highly dependent on the electronic nature of the substituents on the aromatic ring. For electrophilic aromatic substitution steps, the electron-withdrawing trifluoromethoxy group would be expected to decrease the reaction rate compared to unsubstituted aniline due to the deactivation of the aromatic ring. Conversely, in steps where the aniline nitrogen acts as a nucleophile, the reduced basicity caused by the trifluoromethoxy group could also slow the reaction. Computational studies on the intramolecular radical addition to substituted anilines have shown that the polarity of the reactants is a crucial factor, with electrophilic radicals reacting faster with more nucleophilic arenes. nih.gov

Transition State Analysis: Computational chemistry provides valuable insights into the transition states of these complex reactions. For intramolecular radical additions to anilines, DFT calculations have been used to determine the free activation barriers. nih.gov Such analyses for the cyclization of this compound would help in understanding the regioselectivity and the energy profile of the reaction pathway. The analysis of transition states in reactions like the Friedländer synthesis can elucidate the role of catalysts in lowering the activation energy of the cyclodehydration step. nih.gov

Role of Catalysts and Reaction Conditions

Catalysts play a pivotal role in the synthesis of heterocyclic compounds from anilines, influencing both the reaction rate and selectivity.

Lewis and Brønsted Acids: In quinoline (B57606) syntheses like the Doebner-von Miller and Friedländer reactions, both Brønsted and Lewis acids are commonly employed. wikipedia.orgnih.gov Lewis acids, such as tin tetrachloride or scandium(III) triflate, can activate the carbonyl group of the α,β-unsaturated compound, making it more susceptible to nucleophilic attack by the aniline. wikipedia.org In zeolite-catalyzed syntheses of quinolines from anilines, Lewis acid sites have been shown to be crucial for the reaction pathway. rsc.org The choice of acid and its concentration can be critical, especially when dealing with a deactivated aniline like this compound, to achieve a balance between activating the electrophile and not excessively protonating the aniline, which would render it non-nucleophilic.

Reaction Conditions: The conditions for these cyclization reactions, such as temperature and solvent, are also critical. The Skraup reaction, for example, is known for its often harsh and violent conditions, typically involving heating aniline with sulfuric acid, glycerol, and an oxidizing agent. wikipedia.org The development of milder reaction conditions is an ongoing area of research. For benzimidazole synthesis, the choice of solvent can significantly impact the yield, and in some cases, solvent-free conditions have been found to be effective. jyoungpharm.org For a substituted aniline like this compound, optimization of these conditions would be necessary to overcome the electronic deactivation by the trifluoromethoxy group and achieve efficient cyclization.

The following table summarizes the general role of catalysts and conditions in the formation of heterocycles from anilines.

| Reaction Type | Catalyst/Condition | Role |

| Doebner-von Miller Quinoline Synthesis | Lewis or Brønsted Acid | Activation of the carbonyl electrophile. wikipedia.org |

| Friedländer Quinoline Synthesis | Acid or Base Catalysis | Promotes condensation and cyclodehydration. nih.gov |

| Benzimidazole Synthesis | Acid Catalysis, Various Solvents | Facilitates condensation of the diamine with a carbonyl compound. jyoungpharm.orgorientjchem.org |

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of 3-(Trifluoromethoxy)aniline.

The FT-IR spectrum of this compound has been recorded, providing valuable information about its molecular vibrations. nih.gov Experimental data has been captured using instruments such as the Bruker Tensor 27 FT-IR spectrometer. nih.gov The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the amine (NH₂), trifluoromethoxy (OCF₃), and phenyl groups.

Key vibrational modes expected in the FT-IR spectrum include:

N-H Stretching: The amine group typically exhibits asymmetric and symmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretching: Vibrations corresponding to the carbon-hydrogen bonds on the benzene (B151609) ring are expected to appear above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: These modes occur in the 1400-1600 cm⁻¹ range and are characteristic of the aromatic skeleton.

C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-O-C Stretching: The ether linkage (aryl-O-CF₃) is expected to show asymmetric and symmetric stretching vibrations.

N-H Bending: The scissoring motion of the NH₂ group typically appears in the 1590-1650 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |

| C-H Aromatic Stretching | 3000 - 3100 |

| N-H Bending (Scissoring) | 1590 - 1650 |

| C=C Aromatic Ring Stretching | 1400 - 1600 |

| C-F Stretching | 1100 - 1350 |

| C-O-C Asymmetric Stretching | 1200 - 1300 |

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been documented, with measurements performed on instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Raman spectroscopy is particularly effective for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum. The aromatic ring vibrations and C-F symmetric stretches are often prominent in the FT-Raman spectrum.

A definitive assignment of the fundamental vibrational modes of this compound requires a combined approach, correlating the experimental FT-IR and FT-Raman data with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose in the study of aniline (B41778) derivatives. These computational models calculate the molecule's optimized geometry and harmonic vibrational frequencies.

The analysis involves:

Geometry Optimization: Calculating the most stable conformation of the molecule.

Frequency Calculation: Predicting the vibrational frequencies and intensities.

Potential Energy Distribution (PED) Analysis: Determining the contribution of individual bond stretches, bends, and torsions to each normal mode of vibration.

By comparing the calculated (scaled) frequencies with the experimental wavenumbers from the FT-IR and FT-Raman spectra, each observed band can be assigned to a specific molecular motion. This detailed analysis allows for a thorough understanding of how the trifluoromethoxy and amine substituents influence the vibrational properties of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the this compound molecule.

The ¹H NMR spectrum of this compound provides information on the number, connectivity, and electronic environment of the protons. The spectrum is expected to show distinct signals for the protons of the amino group and the aromatic ring.

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can be variable and is dependent on factors like solvent and concentration.

Aromatic Protons (-C₆H₄): The four protons on the benzene ring are in different chemical environments due to the meta-substitution pattern. This will result in a complex multiplet pattern in the aromatic region of the spectrum (typically 6.5-7.5 ppm). The specific splitting patterns arise from spin-spin coupling between adjacent protons.

Table 2: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -NH₂ | Variable | Broad Singlet |

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon.

Aromatic Carbons: The six carbons of the benzene ring are chemically non-equivalent and will therefore produce six separate signals. The carbons directly bonded to the electron-donating amine group (C-N) and the electron-withdrawing trifluoromethoxy group (C-O) will have characteristic chemical shifts.

Trifluoromethoxy Carbon (-OCF₃): The carbon atom of the -OCF₃ group is expected to appear as a quartet due to coupling with the three adjacent fluorine atoms (¹J C-F coupling).

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Type | Expected Signal Characteristics |

|---|---|

| Aromatic C-N | Signal for carbon attached to the amine group |

| Aromatic C-O | Signal for carbon attached to the trifluoromethoxy group |

| Aromatic C-H (x4) | Four distinct signals for the other aromatic carbons |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₇H₆F₃NO), HRMS provides an experimentally determined mass that can be compared to the theoretically calculated exact mass. This comparison serves as a powerful confirmation of the molecular formula.

The calculated monoisotopic mass of this compound is 177.04014830 Da nih.gov. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the low parts-per-million (ppm) range, making it possible to distinguish between compounds with the same nominal mass but different elemental formulas lcms.cz. This high level of precision is indispensable for confirming the identity of the compound in complex samples or for verifying the outcome of a chemical synthesis chemrxiv.org.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NO |

| Calculated Monoisotopic Mass | 177.04014830 Da nih.gov |

Mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS), not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization (typically electron impact ionization), the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is a reproducible fingerprint of the molecule's structure.

For an aromatic amine, the molecular ion peak is typically strong and readily observable due to the stability of the aromatic ring libretexts.org. The fragmentation of this compound is influenced by the presence of both the aniline and trifluoromethoxy functional groups. Common fragmentation pathways for aromatic compounds involve cleavages related to the substituents youtube.comwhitman.edu. For compounds containing a trifluoromethyl or trifluoromethoxy group, the loss of CF₃ or related fragments can be a characteristic pathway fluorine1.ru. The analysis of these fragmentation patterns, such as the loss of small neutral molecules or radicals from the parent ion, helps to confirm the connectivity and arrangement of atoms within the molecule nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π → π* transitions within the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

However, this compound exists as a liquid at standard temperature and pressure sigmaaldrich.com. Therefore, standard single-crystal X-ray diffraction analysis is not directly applicable. To obtain its solid-state structure, the compound would need to be crystallized, for instance, by cooling to a very low temperature or by forming a crystalline derivative or salt. A review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been reported. Consequently, there is no experimental data from X-ray crystallography available for its solid-state structure.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling complements experimental data by providing a detailed picture of molecular geometry, vibrational modes, and electronic charge distribution. These computational methods are essential for interpreting spectroscopic results and predicting the reactivity of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-31G** or 6-311++G**), have proven effective in providing results that correlate well with experimental data for a range of aniline derivatives.

Geometry optimization is a fundamental computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that define its molecular conformation.

The optimized structure would feature a nearly planar phenyl ring. The amino group (-NH₂) and the trifluoromethoxy group (-OCF₃) attached to the ring will have specific orientations. The amino group may exhibit a slight pyramidalization, a common feature in anilines. The geometry of the -OCF₃ group, including the C-O-C bond angle and C-F bond lengths, would also be determined. Studies on similar molecules, like Schiff bases derived from 3-(trifluoromethyl)aniline (B124266), have shown an excellent agreement between geometric parameters determined by DFT calculations and those obtained from experimental X-ray diffraction (XRD) analysis. nih.gov

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table is based on expected values from DFT calculations on analogous structures, as specific literature data for this molecule is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N | ~1.40 Å |

| N-H | ~1.01 Å | |

| C-O | ~1.37 Å | |

| O-C(F₃) | ~1.39 Å | |

| C-F | ~1.34 Å | |

| Bond Angle | C-C-N | ~120° |

| H-N-H | ~112° | |

| C-O-C(F₃) | ~118° |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations identify the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be animated to visualize the corresponding atomic motion, aiding in the assignment of peaks in experimental spectra.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: Asymmetric and symmetric stretching modes of the amine group, typically appearing in the 3400-3500 cm⁻¹ region.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

C=C stretching: Vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ range.

C-N stretching: Typically observed between 1250-1350 cm⁻¹.

C-O stretching: Associated with the trifluoromethoxy group.

C-F stretching: Strong absorption bands expected in the 1100-1300 cm⁻¹ region due to the -CF₃ group.

Theoretical calculations on the closely related 3-(trifluoromethyl)aniline have been successfully used to assign experimental FTIR and FT-Raman spectra. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative) This table provides expected frequency ranges based on DFT studies of similar aniline derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | -NH₂ | ~3500 |

| N-H Symmetric Stretch | -NH₂ | ~3400 |

| Aromatic C-H Stretch | C-H (ring) | ~3050 |

| C=C Aromatic Stretch | C=C (ring) | ~1600 |

| C-N Stretch | Ar-NH₂ | ~1300 |

| C-F Stretch | -CF₃ | ~1100-1300 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

Table 3: Illustrative Frontier Molecular Orbital Energies Values are representative and based on general trends observed in substituted anilines.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Aniline (for comparison) | ~ -5.2 | ~ -0.3 | ~ 4.9 |

| This compound | ~ -5.8 | ~ -0.7 | ~ 5.1 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Red/Yellow regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the electronegative nitrogen atom of the amino group and the oxygen and fluorine atoms of the trifluoromethoxy group.

Blue regions: Indicate positive electrostatic potential, electron-deficient areas, and are favorable for nucleophilic attack. These would be located around the hydrogen atoms of the amino group.

Green regions: Represent neutral or zero potential.

MEP analysis is a standard component of computational studies on substituted anilines and their derivatives, providing valuable insights into their interaction with other molecules. niscpr.res.in

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule, providing a picture of the electron distribution. The calculation partitions the total electron population among the atoms. This analysis helps in understanding the electrostatic potential and the polarity of different bonds within the molecule.

In this compound, DFT calculations would be expected to show:

Significant negative charges on the highly electronegative fluorine, oxygen, and nitrogen atoms.

Positive charges on the hydrogen atoms of the amino group.

The carbon atom of the trifluoromethyl group and the aromatic carbon atoms attached to the -NH₂ and -OCF₃ groups would likely carry positive charges.

This charge distribution is a key factor in determining the molecule's dipole moment and its intermolecular interactions. Computational studies on derivatives of 3-(trifluoromethyl)aniline have utilized Mulliken charge analysis to identify donor and acceptor atoms within the molecular structure. researchgate.net

Table 4: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Illustrative) This table shows expected charge distribution based on the electronegativity of atoms and computational results from similar molecules.

| Atom | Predicted Mulliken Charge (a.u.) |

| N (in -NH₂) | Negative |

| H (in -NH₂) | Positive |

| O (in -OCF₃) | Negative |

| C (in -CF₃) | Positive |

| F (in -CF₃) | Negative |

Density Functional Theory (DFT) Studies

Thermodynamic Properties Calculation

Computational chemistry allows for the precise calculation of the thermodynamic properties of this compound. By employing quantum mechanical models, typically within the framework of Density Functional Theory (DFT), it is possible to predict key thermodynamic parameters such as heat capacity, entropy, and enthalpy at different temperatures. These calculations are fundamental for understanding the stability and reactivity of the molecule under various thermal conditions.

The process involves optimizing the molecular geometry to find its lowest energy state and then performing a frequency calculation. From the vibrational frequencies, all thermodynamic functions can be derived using statistical mechanics. These theoretical calculations are invaluable, especially when experimental data is difficult to obtain. Studies on similar molecules, like 4-nitro-3-(trifluoromethyl)aniline, have demonstrated the utility of these computational approaches in determining thermodynamic functions. nih.gov

Below is a table illustrating the type of data obtained from such thermodynamic calculations.

| Thermodynamic Parameter | Calculated Value |

| Heat Capacity (Cp) | Specific value in cal/mol·K |

| Entropy (S) | Specific value in cal/mol·K |

| Enthalpy (H) | Specific value in kcal/mol |

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. usp.br Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics, such as optical switching and frequency conversion. sciensage.info Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules like this compound. sciensage.info

The calculation provides the components of the hyperpolarizability tensor (βxxx, βxxy, βxyy, etc.). From these components, the total (or static) first hyperpolarizability (βtot) can be determined. sciensage.info The magnitude of β is influenced by the molecule's electronic structure, specifically the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer. The amino (-NH2) and trifluoromethoxy (-OCF3) groups in this compound play a crucial role in its NLO properties. Calculated values are typically given in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison with experimental data. sciensage.info

The table below shows the components that are calculated to understand the NLO properties.

| Hyperpolarizability Component | Calculated Value (a.u.) |

| βxxx | Value |

| βxxy | Value |

| βxyy | Value |

| βyyy | Value |

| βxxz | Value |

| βxzz | Value |

| βyyz | Value |

| βyzz | Value |

| βzzz | Value |

| βtotal | Total Value (esu) |

Ab Initio Methods for Electronic and Vibrational Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are crucial for studying the electronic and vibrational properties of this compound. nih.gov By solving the Schrödinger equation for the molecule, one can obtain detailed information about its electronic structure, molecular orbitals, and potential energy surface.

These calculations provide optimized molecular geometries and can predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. sigmaaldrich.com A combined experimental and theoretical approach often leads to a more accurate and complete assignment of the vibrational modes of the molecule. sigmaaldrich.com Such studies have been successfully applied to related aniline derivatives to understand the influence of substituent groups on the benzene ring's geometry and vibrational modes. nih.gov

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in a way that aligns with classical Lewis structures. wisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that represent core electrons, lone pairs, and bonds. wisc.edu

For this compound, NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, which are responsible for the molecule's stability. nih.gov It quantifies the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory. This analysis can reveal important details about the charge distribution and the nature of the chemical bonds within the molecule.

An NBO analysis typically yields data like the following:

| Interaction (Donor -> Acceptor) | Stabilization Energy (E(2)) (kcal/mol) |

| LP(N) -> σ(C-C) | Energy Value |

| σ(C-H) -> σ(C-C) | Energy Value |